molecular formula C9H6FNO4 B12878916 2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Cat. No.: B12878916
M. Wt: 211.15 g/mol
InChI Key: SANGJGIJEGWSBR-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the class of benzoxazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with appropriate reagents under controlled conditions. One common method involves the use of malonic acid and phosphorous oxychloride, which are refluxed together at a temperature of 60–80°C for several hours . The reaction mixture is then purified and characterized using techniques such as NMR and mass spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

2-(2-fluoro-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H6FNO4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H,13,14)

InChI Key

SANGJGIJEGWSBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)F)C(C(=O)O)O

Origin of Product

United States

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